molecular formula C11H20ClNO3 B13604890 (S)-tert-Butyl (1-chloro-4-methyl-2-oxopentan-3-yl)carbamate

(S)-tert-Butyl (1-chloro-4-methyl-2-oxopentan-3-yl)carbamate

Cat. No.: B13604890
M. Wt: 249.73 g/mol
InChI Key: HQCFUDZWXVYJEF-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (1-chloro-4-methyl-2-oxopentan-3-yl)carbamate is a chiral compound with significant applications in organic synthesis. It is often used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-chloro-4-methyl-2-oxopentan-3-yl)carbamate typically involves the reaction of (S)-tert-butyl carbamate with 1-chloro-4-methyl-2-oxopentan-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-chloro-4-methyl-2-oxopentan-3-yl)carbamate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

(S)-tert-Butyl (1-chloro-4-methyl-2-oxopentan-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-chloro-4-methyl-2-oxopentan-3-yl)carbamate involves its interaction with nucleophiles and electrophiles. The chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. The tert-butyl carbamate group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl (1-chloro-4-methyl-2-oxopentan-3-yl)carbamate
  • (S)-tert-Butyl (1-chloro-4-methyl-2-oxopentan-3-yl)carbamate

Uniqueness

This compound is unique due to its specific chiral center and the presence of the tert-butyl carbamate group. This combination provides distinct reactivity and selectivity compared to other similar compounds, making it valuable in asymmetric synthesis and other specialized applications.

Properties

IUPAC Name

tert-butyl N-(1-chloro-4-methyl-2-oxopentan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCFUDZWXVYJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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